Odor Threshold: 2,3-Octanedione Exhibits Significantly Lower Potency than 2,3-Butanedione
2,3-Octanedione's odor threshold is substantially higher than that of its most common in-class comparator, 2,3-butanedione (diacetyl). This lower potency is a key differentiating factor for flavorists aiming to avoid the overpowering 'butter bomb' effect. While 2,3-butanedione has an odor threshold of 0.00005 ppm (0.05 ppb) in water , the sensory impact of 2,3-octanedione is typically perceived at much higher concentrations, with a recommended usage level near 10 ppm for a creamy-cheesy, mildly buttery taste .
| Evidence Dimension | Odor Threshold (in water) |
|---|---|
| Target Compound Data | ~10 ppm (for taste impact) |
| Comparator Or Baseline | 2,3-Butanedione: 0.00005 ppm (0.05 ppb) |
| Quantified Difference | ~200,000-fold difference in threshold concentration |
| Conditions | Threshold detection in water/air versus recommended usage for taste impact. |
Why This Matters
This difference prevents flavor overload and allows for the creation of subtle, complex dairy notes rather than a singular, intense buttery character, which is crucial for applications like cultured dairy, meat analogs, and savory snacks.
